

Goniopypyrone vs. Paclitaxel: A Comparative Analysis in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: Goniopypyrone

Cat. No.: B237973

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This guide provides a detailed comparison of the cytotoxic and mechanistic effects of **Goniopypyrone**, a naturally derived styryllactone, and Paclitaxel, a widely used chemotherapeutic agent, on various breast cancer cell lines. The information presented is collated from multiple preclinical studies to offer a comprehensive overview for cancer research and drug development.

Executive Summary

Goniopypyrone, and its closely related analogue Goniiothalamine, have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle-disrupting effects on a range of breast cancer cell lines. Its mechanism of action is linked to the induction of oxidative stress and modulation of key signaling pathways. Paclitaxel, a microtubule stabilizer, is a well-established anticancer drug with a primary mechanism of inducing mitotic arrest and subsequent apoptosis. While direct comparative studies are limited, this guide synthesizes available data to draw parallels and distinctions between these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the effects of Goniiothalamine (as a proxy for **Goniopypyrone**) and Paclitaxel on breast cancer cell lines. It is important to note that the data has been compiled from different studies, and experimental conditions may vary.

Table 1: Cytotoxicity (IC50 Values)

Compound	Cell Line	IC50 Value	Incubation Time (h)
Goniothalamine	MCF-7	0.62±0.06 µg/mL	72
MDA-MB-231	33.82 µM (with z-VAD-fmk)	24	24-72
MDA-MB-231	44.65 µM (without z-VAD-fmk)	24	
SK-BR-3	Not explicitly found	-	
Paclitaxel	MCF-7	~1-10 nM	
MDA-MB-231	~2.4-300 nM	72	72
SK-BR-3	~0.61 nM - 10 nM	72	

Table 2: Apoptosis Induction

Compound	Cell Line	Treatment Concentration	Apoptotic Cells (%)	Assay Method
Goniothalamine	SK-BR-3	20 µg/mL (24h)	34.84	Flow Cytometry (Sub-G1)
Jurkat (as a model)	50 µM (4h)	36.9 ± 2.0	Flow Cytometry (Annexin V/PI)	Morphological Assessment
Paclitaxel	MCF-7	20 ng/mL	Up to 43	
MDA-MB-231	0.1 nM	30.4 ± 3.61	Flow Cytometry (Annexin V/PI)[1]	Flow Cytometry (Annexin V/PI)[2]
MDA-MB-231 xenograft	-	46.8 ± 7.3		

Table 3: Cell Cycle Arrest

Compound	Cell Line	Treatment	Effect
Goniothalamine	MCF-7	-	G0/G1 and G2/M arrest[3]
MDA-MB-231	-	G2/M arrest[4]	
Paclitaxel	MCF-7	5 and 50 nmol/L (24h)	G2/M arrest[5]
Canine Mammary Tumor	1 μ M (24h)	G2/M arrest	

Mechanisms of Action

Goniopyrone (via Goniothalamine)

Goniothalamine, a representative styryllactone from the Goniothalamus genus, exerts its anticancer effects through multiple mechanisms:

- **Induction of Oxidative Stress:** It increases intracellular reactive oxygen species (ROS), leading to cellular damage.
- **Apoptosis Induction:** It triggers programmed cell death through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.
- **Cell Cycle Arrest:** It causes cell cycle arrest, primarily at the G2/M phase in MDA-MB-231 cells and at the G0/G1 and G2/M phases in MCF-7 cells.[3][4]
- **Signaling Pathway Modulation:** It has been shown to affect the Wnt/ β -catenin and MAPK signaling pathways.[3][5]

Paclitaxel

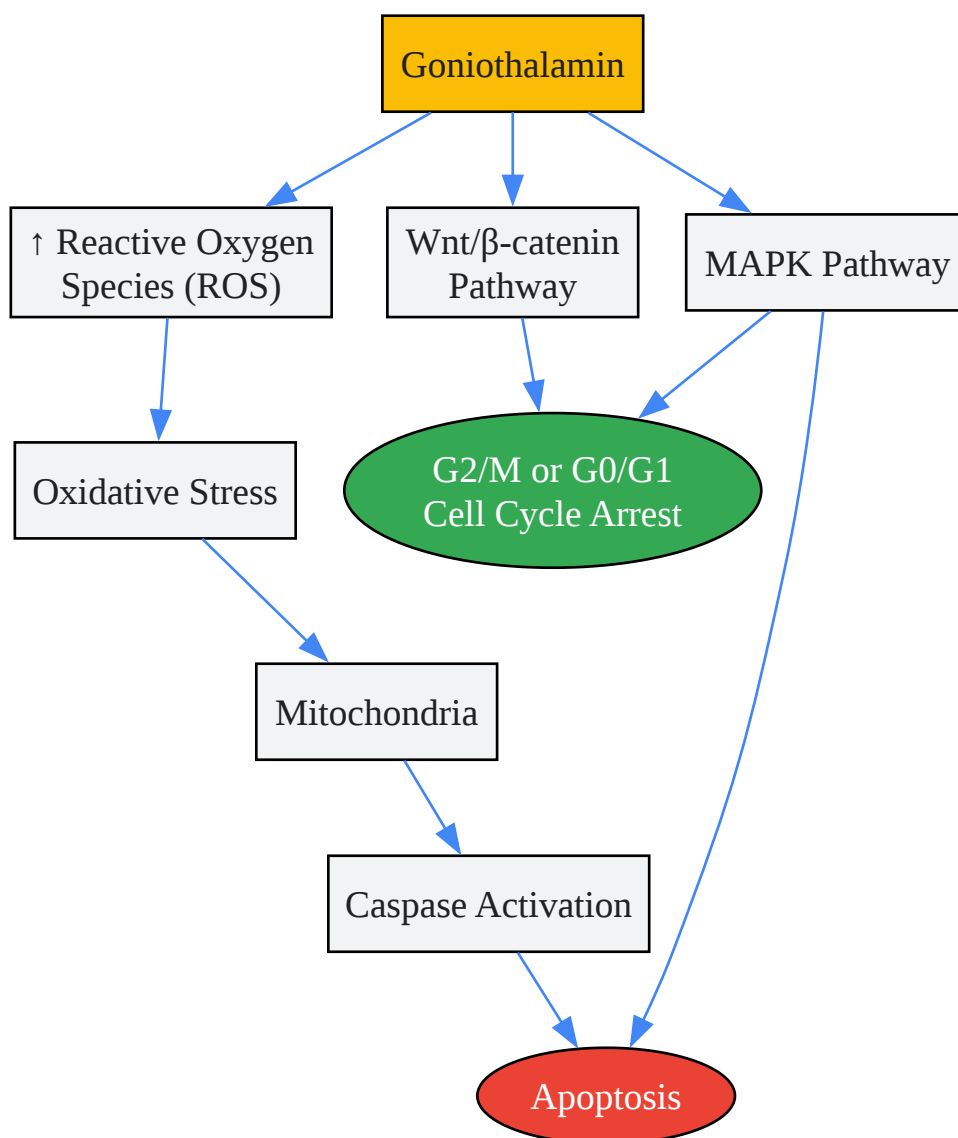
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics:

- **Microtubule Stabilization:** It binds to the β -tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.

- **Mitotic Arrest:** The stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.
- **Apoptosis Induction:** Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.
- **Signaling Pathway Modulation:** It can also affect various signaling pathways, including the JNK/FADD pathway.

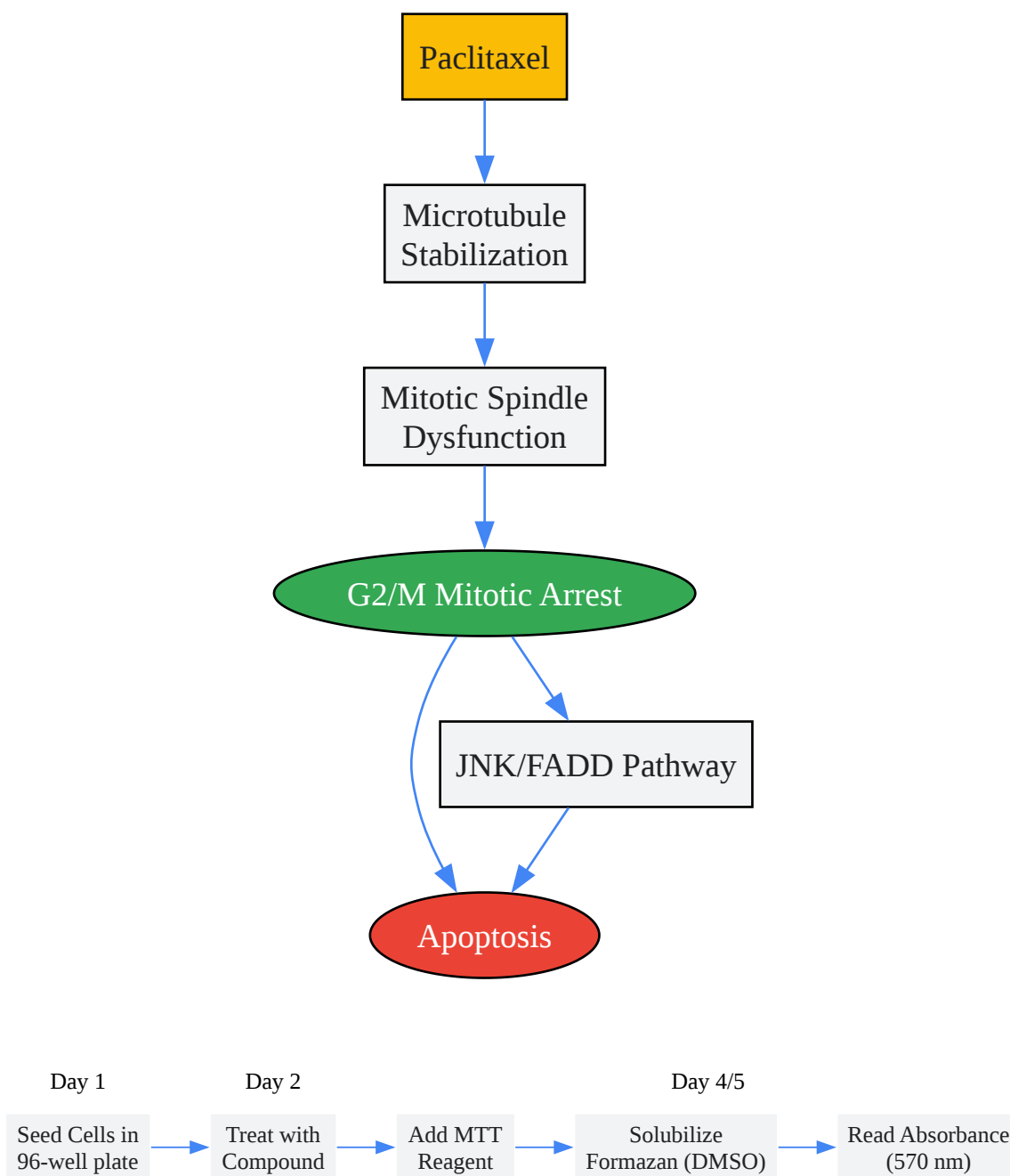
Signaling Pathways

Below are simplified diagrams representing the key signaling pathways affected by Goniothalamine and Paclitaxel.



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Goniiothalamine's Proposed Mechanism of Action.



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